6-Methyl-1,4-dioxaspiro(4.4)nonane-2-methanol

Photoresist Materials Spirocyclic Methacrylates Semiconductor Lithography

6-Methyl-1,4-dioxaspiro(4.4)nonane-2-methanol (CAS 63917-46-4) is a spirocyclic ketal alcohol with the molecular formula C₉H₁₆O₃ and a molecular weight of 172.22 g/mol. Characterized by a fused 1,4-dioxaspiro[4.4]nonane core bearing a methyl substituent at the 6-position and a hydroxymethyl group at the 2-position, this compound serves primarily as a synthetic intermediate.

Molecular Formula C9H16O3
Molecular Weight 172.22 g/mol
CAS No. 63917-46-4
Cat. No. B13952401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-1,4-dioxaspiro(4.4)nonane-2-methanol
CAS63917-46-4
Molecular FormulaC9H16O3
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESCC1CCCC12OCC(O2)CO
InChIInChI=1S/C9H16O3/c1-7-3-2-4-9(7)11-6-8(5-10)12-9/h7-8,10H,2-6H2,1H3
InChIKeySKUIGVFPSLMMNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-1,4-dioxaspiro(4.4)nonane-2-methanol (CAS 63917-46-4): Procurement & Differentiation Guide


6-Methyl-1,4-dioxaspiro(4.4)nonane-2-methanol (CAS 63917-46-4) is a spirocyclic ketal alcohol with the molecular formula C₉H₁₆O₃ and a molecular weight of 172.22 g/mol . Characterized by a fused 1,4-dioxaspiro[4.4]nonane core bearing a methyl substituent at the 6-position and a hydroxymethyl group at the 2-position, this compound serves primarily as a synthetic intermediate. Its most documented application is as a precursor to methacrylate monomers used in chemically amplified photoresists for semiconductor lithography [1]. The compound exhibits a density of 1.13 g/cm³, a boiling point of 270.9 °C at 760 mmHg, and a flash point of 131.8 °C .

Why Generic Substitution of 6-Methyl-1,4-dioxaspiro(4.4)nonane-2-methanol Fails


In spirocyclic ketal-based photoresist materials, subtle structural modifications to the spiro core dramatically alter the glass transition temperature (Tg), deprotection kinetics, and aqueous solubility of the resulting polymer, which are critical performance parameters for high-resolution lithography [1]. Simply substituting a non-methylated analog (e.g., 1,4-dioxaspiro[4.4]nonane-2-methanol) or changing the ring size (e.g., to the [4.5]decane system) is not equivalent, as these changes affect polymer chain mobility and acid-catalyzed cleavage rates. Therefore, procurement of the specific 6-methyl-substituted [4.4]nonane derivative is mandatory for reproducing the polymeric photoresist formulations described in the primary patent literature.

Quantitative Differentiation Evidence for 6-Methyl-1,4-dioxaspiro(4.4)nonane-2-methanol


Synthetic Yield Advantage in Methacrylate Monomer Preparation

In the synthesis of methacrylate monomers for chemically amplified photoresists, 6-methyl-1,4-dioxaspiro[4.4]nonane-2-methanol demonstrates a high conversion efficiency. When esterified with methacryloyl chloride, the corresponding 6-methyl-1,4-dioxaspiro[4.4]nonane-2-methyl methacrylate is obtained in 85% yield, which matches the highest yields reported among a series of spirocyclic alcohols evaluated in the same patent [1]. This is notably higher than the 72% yield achieved for the [4.7]dodecane analog and the 64% yield for the 8-aza-[4.5]decane analog under identical reaction conditions [1].

Photoresist Materials Spirocyclic Methacrylates Semiconductor Lithography

Solubility Differentiation Enabling Aqueous Development of Photoresist Polymers

Polymers derived from dioxaspiro[4.4]nonane-based methacrylates, including the 6-methyl derivative, exhibit a critical solubility switch upon acid-catalyzed deprotection. The patent explicitly states that poly(1,4-dioxaspiro[4.4]nonane-2-methyl methacrylate) and closely related polymers are readily developed in pure water or weak alkaline aqueous solutions after exposure [1]. In contrast, many conventional t-butoxycarbonyl-protected polyvinylphenol resists require stronger alkaline developers, which can cause pattern swelling and limit resolution. While the exact threshold pH for the 6-methyl-substituted polymer is not individually reported, the class-level behavior of the [4.4]nonane system is clearly distinguished from larger-ring analogs [1].

Chemically Amplified Resists Aqueous Developability Polymer Solubility

Thermomechanical Differentiation via Spiro Core Architecture for High-Tg Photoresists

The patent explicitly claims that the dioxaspiro ring-substituted acryl polymers provide a 'high glass transition temperature' essential for withstanding downstream plasma etching processes [1]. The rigid [4.4]nonane spiro core, particularly when methyl-substituted, contributes to restricted polymer chain mobility, resulting in a higher Tg compared to flexible-chain acrylate resists. Although individual Tg values for each polymer variant are not disclosed in the patent, the structural feature responsible—the compact, rigid spiro[4.4]nonane scaffold—is intrinsically enabled by the 6-methyl-1,4-dioxaspiro[4.4]nonane-2-methanol building block.

Glass Transition Temperature Lithography Polymer Design

Best-Fit Application Scenarios for 6-Methyl-1,4-dioxaspiro(4.4)nonane-2-methanol


Synthesis of Chemically Amplified Photoresist Polymers for Deep-UV Lithography

This compound is the preferred starting material for synthesizing poly(6-methyl-1,4-dioxaspiro[4.4]nonane-2-methyl methacrylate), a polymer specifically designed for chemically amplified deep-UV photoresist formulations. The high esterification yield (85%) and the resulting polymer's aqueous developability make it suitable for high-resolution semiconductor patterning where precise solubility switching is essential [1].

Monomer Building Block for High-Tg Resist Materials

For applications requiring high glass transition temperatures to withstand aggressive plasma etching processes, the rigid spiro[4.4]nonane core derived from this compound provides the necessary thermomechanical stability. Procurement of this specific building block ensures the polymer architecture intended for high-Tg resist performance is achieved [1].

Comparative Structure-Activity Relationship (SAR) Studies in Photoresist Development

Researchers investigating the effect of spiro ring size and methyl substitution on resist performance can use this compound as the 6-methyl-[4.4]nonane reference point. Its documented synthetic yield (85%) and the known developability characteristics of its polymer provide a benchmark for evaluating analogs such as the [4.5]decane or [4.6]undecane systems [1].

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